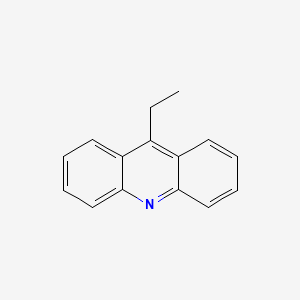
9-Ethylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often employed for reduction reactions.
Major Products:
Scientific Research Applications
9-Ethylacridine and its derivatives have been actively researched for their potential therapeutic applications. They exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research, as it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription .
In addition to its use in medicine, this compound is also employed in material sciences and photophysics. Its unique photochemical properties make it suitable for use in fluorescent materials and organoelectronics .
Mechanism of Action
The primary mechanism of action of 9-Ethylacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
- 9-Phenylacridine
- 9-Methylacridine
- 9-Chloroacridine
Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .
Properties
CAS No. |
5176-40-9 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
9-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |
InChI Key |
CVPHOGZTLPMGBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



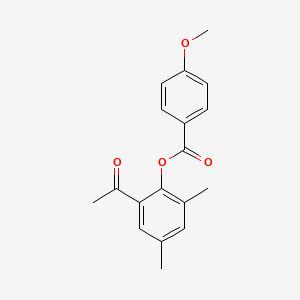
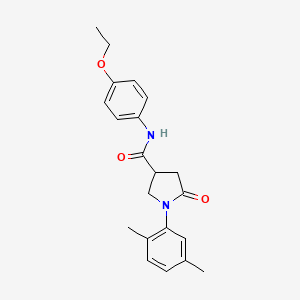

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)

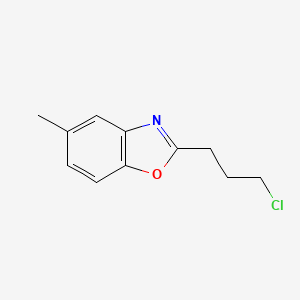
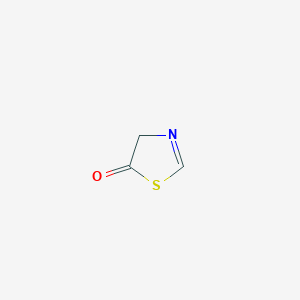
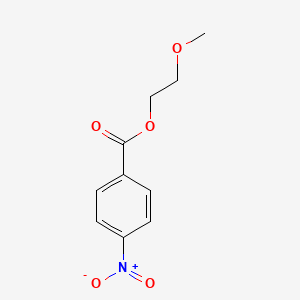
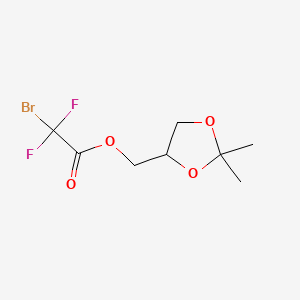
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)
![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)
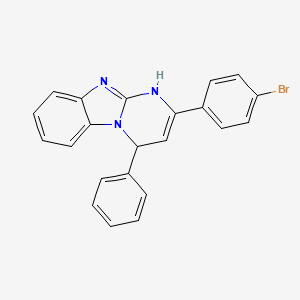
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
